2',3'-cAMP ナトリウム塩

説明

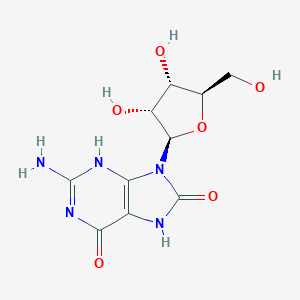

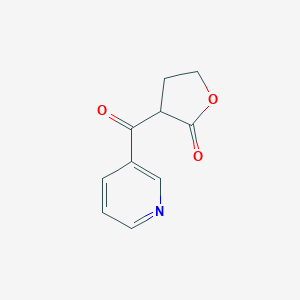

Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.

科学的研究の応用

生物活性研究

アデノシン3'-モノリン酸(3'-AMP)は、金属依存性ホスホジエステラーゼファミリーによって2',3'-cAMPの加水分解から生成される代謝産物です . 2',3'-cAMPは、A2B受容体を介して糸球体前血管平滑筋細胞と糸球体メサンギウム細胞の増殖を阻害することが判明しています . これは、2',3'-cAMPと3'-AMPが、アデノシンベースの細胞調節のための新しい未開拓経路を表すことを示唆しています .

アフィニティ精製

アデノシン2',3'-環状モノリン酸ナトリウム塩は、アフィニティ精製のための溶解バッファーで使用されています . アフィニティ精製とは、抗原と抗体、酵素と基質、受容体とリガンド、またはタンパク質と核酸の間の非常に特異的な相互作用に基づいて、生化学的混合物を分離する方法です。

マイクロスケールサーモフォレース測定

この化合物は、マイクロスケールサーモフォレース測定にも使用されています . マイクロスケールサーモフォレースは、生体分子相互作用の分析のための強力な技術です。これは、サイズ、電荷、および水和シェルなどの要因によって影響を受ける可能性のある温度勾配に沿った分子の運動を測定します。

電気生理学的調査

アデノシン2',3'-環状モノリン酸ナトリウム塩は、ゴミムシダマシの尿細管の電気生理学的調査で使用されています . 電気生理学は、生物細胞と組織の電気的特性を研究するものです。これは、単一のイオンチャネルタンパク質から心臓などの全体器官まで、幅広いスケールでの電圧変化または電流の測定、または操作を伴います。

医薬品用途

その生物活性から、2',3'-cAMPナトリウム塩は、医薬品の開発に使用される可能性があります . 細胞増殖を阻害する能力から、過剰な細胞増殖を特徴とする状態の治療における潜在的な用途が示唆されます。

農業用途

2',3'-cAMPナトリウム塩の生物活性は、農業における潜在的な用途も示唆しています . たとえば、農薬やその他の農業用化学品の開発に使用される可能性があります。

作用機序

Target of Action

The primary target of 2’,3’-cAMP sodium salt, also known as Adenosine-2’,3’-cyclic Monophosphate Sodium Salt or Adenosine-2’:3’-cyclic monophosphate, sodium salt, is believed to be the A2B receptor . This receptor is found in kidney glomerular mesangial cells and pre-glomerular smooth muscle cells .

Mode of Action

2’,3’-cAMP is considered an extracellular source of adenosine . It is released extracellularly in response to injury . The compound interacts with its targets by being converted into 2’-AMP and 3’-AMP, which then inhibit the proliferation of kidney glomerular mesangial cells and pre-glomerular smooth muscle cells through the A2B receptor .

Biochemical Pathways

The biochemical pathway affected by 2’,3’-cAMP involves its degradation. The compound can be used to study the distribution and specificity of its degrading enzymes in the context of unique biological activities . It is metabolized to 2’-AMP and 3’-AMP , which are subsequently converted to adenosine .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 2’,3’-cAMP’s action include the induction of apoptosis at the level of mitochondrial permeability transition pores . This can lead to cell death, which is a crucial process in many biological contexts, including development and disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,3’-cAMP sodium salt. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

生化学分析

Biochemical Properties

2’,3’-cAMP sodium salt interacts with various enzymes and proteins. It binds and activates the stimulator of interferon genes (STING), a transmembrane adaptor protein . This interaction initiates the TBK1-IRF3-dependent production of IFN-β .

Cellular Effects

2’,3’-cAMP sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It activates innate immune responses via binding of STING .

Molecular Mechanism

The molecular mechanism of action of 2’,3’-cAMP sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to STING with a high affinity (Kd value of 3.79 nM), which is stronger than other cyclic di-nucleotides .

Metabolic Pathways

2’,3’-cAMP sodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

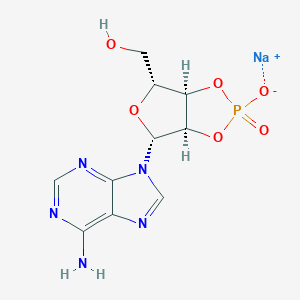

IUPAC Name |

sodium;[4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDSIACSNXHGOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37063-35-7 | |

| Record name | Adenosine sodio-2',3'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

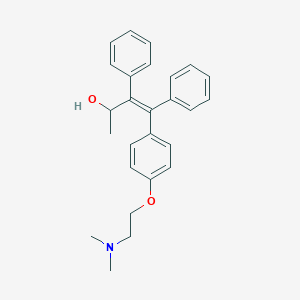

![(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14361.png)

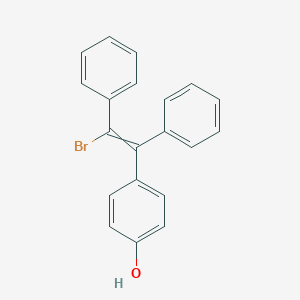

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

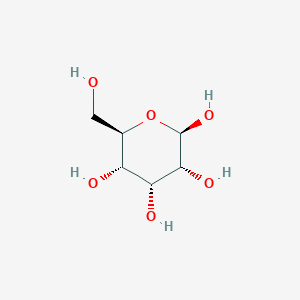

![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)